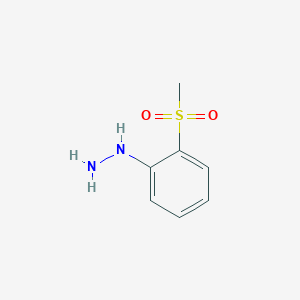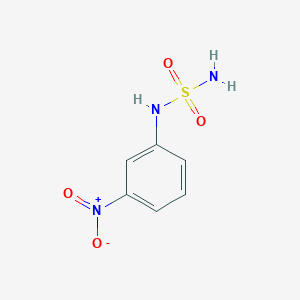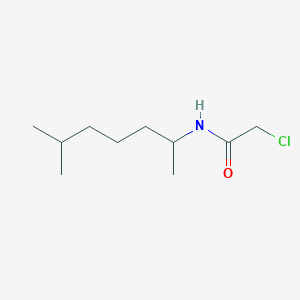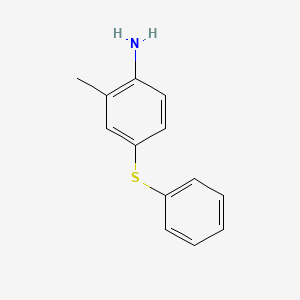
Propyl(2,2,2-trifluoroethyl)amine
Übersicht
Beschreibung
Propyl(2,2,2-trifluoroethyl)amine: is an organic compound characterized by the presence of a propyl group attached to a 2,2,2-trifluoroethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
N-Trifluoroethylation of Anilines: One method involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.
Amidation of Non-Activated Esters: Another approach involves the amidation of non-activated esters using a co-catalytic system involving 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,2,4-triazole.
Industrial Production Methods: Industrial production methods for propyl(2,2,2-trifluoroethyl)amine are not well-documented in the literature. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Propyl(2,2,2-trifluoroethyl)amine can undergo substitution reactions, particularly N-trifluoroethylation, where the trifluoromethyl group is introduced into the molecule.
Amidation Reactions: The compound can participate in amidation reactions with non-activated esters, facilitated by specific organocatalysts.
Common Reagents and Conditions:
Iron(III) Porphyrin Catalyst: Used in N-trifluoroethylation reactions.
1,8-Diazabicyclo[5.4.0]undec-7-ene and 1,2,4-Triazole: Used in amidation reactions.
Major Products:
N-Trifluoroethylated Anilines: Formed from the N-trifluoroethylation of anilines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Fluorinated Compounds: Propyl(2,2,2-trifluoroethyl)amine is used in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology and Medicine:
Drug Development: The trifluoromethyl group in this compound can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of propyl(2,2,2-trifluoroethyl)amine is not extensively studied. the presence of the trifluoromethyl group can influence the compound’s interaction with biological targets, potentially enhancing its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethylamine: A simpler analog with similar reactivity but lacking the propyl group.
2-Amino-1,1,1-trifluoroethane: Another related compound with similar chemical properties.
Uniqueness: Propyl(2,2,2-trifluoroethyl)amine is unique due to the presence of both a propyl group and a trifluoromethyl group, which can impart distinct chemical and physical properties compared to its simpler analogs .
Eigenschaften
IUPAC Name |
N-(2,2,2-trifluoroethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-2-3-9-4-5(6,7)8/h9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUNPCLRJWKSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509886 | |
| Record name | N-(2,2,2-Trifluoroethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71113-54-7 | |
| Record name | N-(2,2,2-Trifluoroethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


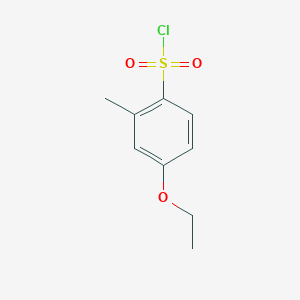
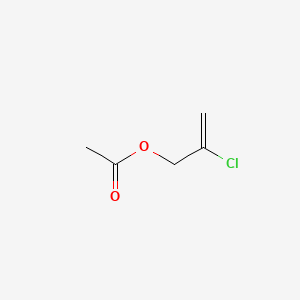
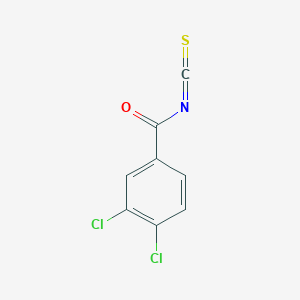
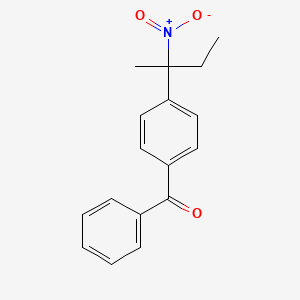
![5-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3371428.png)
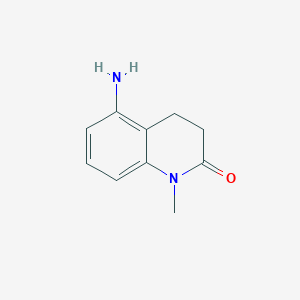
![2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide](/img/structure/B3371439.png)
